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Compound of Interest

Compound Name: Mal-amido-PEG12-acid

Cat. No.: B6333291 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Mal-amido-PEG12-acid is a heterobifunctional crosslinker integral to the field of

bioconjugation, particularly in the development of advanced therapeutics such as antibody-drug

conjugates (ADCs) and targeted drug delivery systems.[1][2] This molecule features a

maleimide group at one terminus and a carboxylic acid at the other, separated by a 12-unit

polyethylene glycol (PEG) spacer.[1][3][4] The PEG chain enhances aqueous solubility,

reduces immunogenicity, and provides a flexible spacer arm, while the terminal functional

groups allow for the sequential and specific covalent linkage of two different biomolecules,

typically targeting thiol and amine residues. This guide provides a comprehensive overview of

its core physicochemical properties, experimental protocols for its characterization, and a

visualization of its structure and reactivity.

Core Physicochemical Properties
The properties of Mal-amido-PEG12-acid are summarized below. Data is aggregated from

various chemical suppliers and computational sources.
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Property Value Reference(s)

Molecular Formula C₃₄H₆₀N₂O₁₇

Molecular Weight ~768.9 g/mol

Appearance White to off-white solid

Purity Typically >95%

Solubility

High solubility in water and

most polar organic solvents.

Insoluble in nonpolar solvents

like hydrocarbons.

Storage Conditions

Recommended storage at

-20°C in a dry, dark

environment to maintain

stability and reactivity.

Topological Polar Surface Area

(TPSA)
214.54 Å²

logP (calculated) -0.9084

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 16

Rotatable Bonds 42

CAS Numbers 871133-36-7, 2378428-27-2

Chemical Structure and Reactivity
Mal-amido-PEG12-acid is a heterobifunctional linker designed for specific, controlled

bioconjugation. Its reactivity is defined by its two terminal functional groups: a maleimide and a

carboxylic acid.

Mal-amido-PEG12-acid StructureMaleimide Group
(Thiol-Reactive) Amido Linkage C=O-N PEG12 Spacer

(Hydrophilic Chain) N-H 
Carboxylic Acid

(Amine-Reactive)
 (OCH₂CH₂)₁₂ 

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b6333291?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6333291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Chemical structure of Mal-amido-PEG12-acid.

Maleimide Group: This group reacts specifically with thiol (sulfhydryl) groups, such as those

found on cysteine residues of proteins and peptides. The reaction, a Michael addition,

proceeds readily at a pH range of 6.5-7.5 to form a stable, covalent thioether bond.

Carboxylic Acid Group: The terminal carboxylic acid can be activated to react with primary

amine groups, such as those on lysine residues or the N-terminus of proteins. This activation

is typically achieved using carbodiimide chemistry, for example, with 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to

form a stable amide bond.

This dual reactivity allows for a controlled, two-step conjugation process, minimizing the

formation of unwanted homodimers.

Bioconjugation Workflow
The distinct reactivity of the terminal groups enables a directed conjugation strategy. A typical

workflow involves first reacting the thiol-reactive maleimide group with one molecule, purifying

the intermediate, and then reacting the amine-reactive carboxylic acid with a second molecule.
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Caption: Heterobifunctional conjugation workflow.
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Experimental Protocols for Characterization
The following protocols describe general methodologies for characterizing the physicochemical

properties of Mal-amido-PEG12-acid and similar PEGylated compounds.

Determination of Molecular Weight by Mass
Spectrometry
Objective: To confirm the molecular weight and assess the polydispersity of the PEG chain.

Methodology (MALDI-TOF MS):

Sample Preparation:

Prepare a matrix solution, such as α-cyano-4-hydroxycinnamic acid (CHCA), by dissolving

it in a suitable solvent like a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic

acid (TFA).

Prepare a cationizing agent solution (e.g., sodium trifluoroacetate in ethanol) to promote

ion formation.

Dissolve the Mal-amido-PEG12-acid sample in an appropriate solvent (e.g., water or

ethanol) to a concentration of approximately 1-2 mg/mL.

Spotting:

Mix the sample solution, matrix solution, and cationizing agent in a defined ratio (e.g.,

1:5:1 v/v/v).

Spot 0.5-1.0 µL of the mixture onto a MALDI target plate and allow it to air-dry completely,

permitting co-crystallization.

Data Acquisition:

Insert the target plate into the MALDI-TOF mass spectrometer.

Acquire the mass spectrum in the appropriate mass range (e.g., m/z 500-1500). The

instrument detects the mass-to-charge ratio of the ionized molecules, allowing for the
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determination of the molecular weight of individual polymer chains.

Data Analysis:

Analyze the resulting spectrum to identify the peak corresponding to the molecular ion of

Mal-amido-PEG12-acid. The peak spacing in the polymer distribution should correspond

to the mass of the ethylene glycol monomer unit (44 Da), confirming the PEG structure

and sample purity.

Purity Analysis by High-Performance Liquid
Chromatography (HPLC)
Objective: To determine the purity of the compound and identify any potential impurities.

Methodology (Reversed-Phase HPLC with ELSD or CAD): Since the PEG backbone lacks a

strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol

Detector (CAD) is recommended.

System Preparation:

Column: Use a C8 or C18 reversed-phase column suitable for polymer analysis.

Mobile Phase A: Water with 0.1% formic acid or TFA.

Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.

Detector (ELSD): Set nebulizer and evaporator temperatures appropriately (e.g., 50°C and

70°C, respectively) with a suitable gas flow rate (e.g., 1.6 SLM).

Sample Preparation:

Dissolve a precisely weighed amount of Mal-amido-PEG12-acid in the mobile phase

starting condition (e.g., 90% A, 10% B) to a concentration of ~1 mg/mL.

Chromatographic Run:

Inject 10-20 µL of the sample solution.
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Run a linear gradient elution, for example, from 10% to 90% Mobile Phase B over 20-30

minutes.

Monitor the elution profile with the ELSD or CAD.

Data Analysis:

Integrate the area of the main peak and any impurity peaks.

Calculate the purity as the percentage of the main peak area relative to the total area of all

peaks.

Structural Confirmation by Nuclear Magnetic Resonance
(NMR) Spectroscopy
Objective: To confirm the chemical structure, including the presence of the maleimide, amido,

PEG, and carboxylic acid moieties.

Methodology (¹H NMR):

Sample Preparation:

Dissolve 5-10 mg of Mal-amido-PEG12-acid in a suitable deuterated solvent (e.g.,

Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃) in an NMR tube.

Data Acquisition:

Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

Key parameters include setting an appropriate number of scans to achieve a good signal-

to-noise ratio, a relaxation delay, and acquisition time.

Data Analysis:

Process the spectrum (Fourier transform, phase correction, baseline correction).

Analyze the chemical shifts and integration values of the resulting peaks:
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Maleimide protons: Expect a characteristic singlet at approximately 6.7-6.8 ppm.

PEG backbone protons: Expect a large, sharp singlet around 3.6-3.7 ppm,

corresponding to the repeating -(OCH₂CH₂)- units.

Protons adjacent to the amido and acid groups: Expect distinct multiplets in the aliphatic

region (e.g., 2.5-4.0 ppm).

The ratio of the integrations of these distinct proton signals should correspond to the

expected structure.

Determination of Solubility
Objective: To quantitatively or qualitatively assess the solubility of the compound in various

solvents.

Methodology (Visual Equilibrium Solubility):

Sample Preparation:

Add a pre-weighed excess amount of Mal-amido-PEG12-acid to a series of vials, each

containing a known volume (e.g., 1 mL) of a different solvent (e.g., water, PBS, DMSO,

ethanol).

Equilibration:

Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a set period

(e.g., 24-48 hours) to ensure equilibrium is reached.

Separation and Analysis:

Centrifuge the vials to pellet the undissolved solid.

Carefully remove a known volume of the supernatant.

For a quantitative measurement, evaporate the solvent from the supernatant and weigh

the residual solute. Alternatively, analyze the concentration in the supernatant using a

suitable analytical technique (e.g., HPLC-ELSD if a calibration curve is prepared).
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For a qualitative assessment, the compound is deemed "soluble" if no solid material is

visible after equilibration. The result can be expressed as >X mg/mL, where X is the initial

concentration tested. Given its known high aqueous solubility, testing concentrations

upwards of 50-100 mg/mL would be appropriate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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